molecular formula C18H40N2O B13752657 1,3-Propanediamine, N-(3-(dodecyloxy)propyl)- CAS No. 52898-18-7

1,3-Propanediamine, N-(3-(dodecyloxy)propyl)-

Cat. No.: B13752657
CAS No.: 52898-18-7
M. Wt: 300.5 g/mol
InChI Key: RQPAMHIHBHFBJN-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N-(3-(dodecyloxy)propyl)- (CAS 52898-18-7) is a diamine derivative with a 1,3-propanediamine backbone substituted by a dodecyloxypropyl group. Its molecular formula is C₁₈H₄₀N₂O, and it has a molecular weight of 300.53 g/mol and a logP value of 4.84 . The compound features a hydrophobic dodecyloxy (C₁₂H₂₅O-) chain linked via a propyl group to one of the amine nitrogens. This structure imparts surfactant-like properties, balancing hydrophilic (amine groups) and lipophilic (dodecyloxy chain) characteristics.

Properties

CAS No.

52898-18-7

Molecular Formula

C18H40N2O

Molecular Weight

300.5 g/mol

IUPAC Name

N'-(3-dodecoxypropyl)propane-1,3-diamine

InChI

InChI=1S/C18H40N2O/c1-2-3-4-5-6-7-8-9-10-11-17-21-18-13-16-20-15-12-14-19/h20H,2-19H2,1H3

InChI Key

RQPAMHIHBHFBJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCCNCCCN

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 1,3-Propanediamine, N-(3-(dodecyloxy)propyl)- fundamentally involves the alkylation of 1,3-propanediamine with a 3-(dodecyloxy)propyl moiety. This is typically achieved by reacting 1,3-propanediamine with an appropriate alkylating agent containing the dodecyloxypropyl group.

Key Precursors and Reaction Pathways

  • 1,3-Propanediamine : The diamine backbone is commonly prepared industrially by catalytic hydrogenation of acrylonitrile in the presence of ammonia and a Raney nickel catalyst in an alcohol solvent. This method yields 1,3-diaminopropane with high efficiency and catalyst recyclability, as detailed in patent JP3417597B2.

  • 3-(Dodecyloxy)propyl halide or tosylate : The alkylating agent is typically synthesized by etherification of dodecanol with 3-halopropanol or by other suitable methods to introduce the dodecyloxypropyl group.

Representative Synthetic Procedure

  • Synthesis of 1,3-diaminopropane

    • Acrylonitrile is reacted with ammonia under heating in an alcohol solvent (e.g., isopropanol or secondary butanol) with Raney nickel catalyst.
    • The reaction proceeds via cyanoethylation followed by catalytic hydrogenation to yield 1,3-diaminopropane with yields exceeding 80%.
    • The catalyst is recyclable with minimal activity loss over multiple cycles.
  • Alkylation of 1,3-diaminopropane

    • The 1,3-diaminopropane is reacted with 3-(dodecyloxy)propyl halide (e.g., bromide or chloride) under controlled conditions to selectively alkylate one amino group.
    • The reaction is typically conducted in an aprotic solvent with a base to scavenge the acid byproduct.
    • Purification is achieved by standard chromatographic or crystallization techniques.

Reaction Conditions and Optimization

  • The hydrogenation step for 1,3-diaminopropane production is optimized by controlling temperature (~100 °C), pressure (hydrogen pressure ~90 kg/cm²), and solvent choice to maximize yield and minimize by-products.

  • Alkylation reactions require careful stoichiometric control to avoid over-alkylation or polymerization.

Analytical and Purification Techniques

  • Reverse phase high-performance liquid chromatography (RP-HPLC) with acetonitrile-water-phosphoric acid mobile phase is effective for analyzing and purifying the compound and its intermediates.

  • For mass spectrometry compatibility, phosphoric acid is replaced with formic acid in the mobile phase.

Data Tables

Catalyst Recyclability and Yield in 1,3-Diaminopropane Production

Catalyst Recycle Number 1,3-Diaminopropane Produced (g) Reaction Yield (%)
1 11.8 84.3
2 11.5 82.1
3 11.6 82.9
4 11.3 80.7

Effect of Solvent on Yield (Comparison Example)

Solvent Used 1,3-Diaminopropane Produced (g) Reaction Yield (%)
Secondary Butanol 11.8 84.3
No Alcohol Solvent 20.6 73.6

(Note: The higher mass in the no solvent case corresponds to different reaction scale or conditions; however, yield percentage is lower, indicating solvent benefits in selectivity and catalyst performance.)

Summary Table of Preparation Steps

Step Description Key Conditions/Notes
1. Production of 1,3-diaminopropane Catalytic hydrogenation of acrylonitrile with ammonia Raney nickel catalyst, alcohol solvent, ~100 °C, H₂ pressure ~90 kg/cm²
2. Synthesis of 3-(dodecyloxy)propyl halide Etherification of dodecanol with 3-halopropanol Standard etherification conditions
3. Alkylation of 1,3-diaminopropane Reaction with 3-(dodecyloxy)propyl halide Aprotic solvent, base present, controlled stoichiometry
4. Purification and Analysis RP-HPLC with MeCN-water-phosphoric acid or formic acid mobile phase Enables impurity separation and product isolation

Chemical Reactions Analysis

Types of Reactions: N-[3-(Dodecyloxy)propyl]propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Analysis

Separation Techniques

One of the primary applications of 1,3-Propanediamine, N-(3-(dodecyloxy)propyl)- is in chromatographic techniques. It can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry-compatible applications. This approach allows for the isolation of impurities and is scalable for preparative separations in pharmacokinetic studies .

Method Mobile Phase Composition Notes
Reverse Phase HPLCAcetonitrile, Water, Phosphoric AcidScalable for preparative separation
Mass SpectrometryAcetonitrile, Water, Formic AcidCompatible with MS applications

Pharmacological Applications

Potential Therapeutic Uses

Research indicates that 1,3-Propanediamine derivatives may exhibit therapeutic potential. Studies have explored its effects on various biological systems. For instance, toxicity assessments have been performed to evaluate its safety profile. The German Commission for the Investigation of Health Hazards has classified this compound based on acute and chronic toxicities. Findings suggest critical effects such as degeneration of heart muscle cells and lympho-histiocytic infiltrations in skeletal muscles in animal models .

Toxicological Findings

The following table summarizes key toxicological data derived from studies involving 1,3-Propanediamine derivatives:

Parameter Value Notes
NOAEL (No Observed Adverse Effect Level)4 mg/kg body weightFor male rats; effects on skeletal muscles
LOAEL (Lowest Observed Adverse Effect Level)4 mg/kg body weightIndicated degeneration of heart muscle cells
Terminal Half-Life28.5 hours (males), 46.3 hours (females)Varies by sex; indicates prolonged exposure effects

Environmental Applications

Ecotoxicological Assessments

The environmental impact of 1,3-Propanediamine, N-(3-(dodecyloxy)propyl)- has also been evaluated. The chemical has been classified under the Globally Harmonized System (GHS) for its acute and chronic toxicity potential based on ecotoxicological endpoint data. This classification informs regulatory measures for safe handling and usage in industrial applications .

Case Studies

Clinical Sensitization Studies

A notable study investigated the contact sensitization effects of N′-(3-aminopropyl)-N′-dodecylpropane-1,3-diamine. The study revealed that exposure could lead to significant health hazards, prompting recommendations for workplace safety standards. The findings indicated a maximum allowable concentration in occupational settings to mitigate health risks associated with exposure .

Mechanism of Action

The mechanism of action of N-[3-(Dodecyloxy)propyl]propane-1,3-diamine is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. The molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein conformation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkoxy-Substituted Propanediamines

N-[3-(Isodecyloxy)propyl]-1,3-propanediamine (CAS 72162-46-0)
  • Molecular Formula : C₁₉H₄₂N₂O (similar backbone with isodecyloxy chain).
  • Key Differences : The isodecyloxy group (branched C₁₀ chain) vs. linear dodecyloxy (C₁₂) alters steric effects and hydrophobicity.
N1-(3-Methoxypropyl)-1,3-propanediamine (CID 106642)
  • Molecular Formula : C₇H₁₈N₂O.
  • Key Differences : Shorter methoxy (C₁) substituent reduces hydrophobicity (lower logP) and increases water solubility.
  • Applications : Likely used in niche synthetic or laboratory settings due to its smaller size and polarity .

Alkyl-Substituted Propanediamines

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (CAS 2372-82-9)
  • Molecular Formula : C₁₈H₄₁N₃.
  • Key Differences : Replaces the dodecyloxy group with a dodecyl (C₁₂H₂₅) chain.

Polyamine Derivatives

N,N'-Bis(3-aminopropyl)-1,3-propanediamine
  • Structure: A tetraamine with two 3-aminopropyl groups.
  • Key Differences : Additional amine groups enhance chelation capacity and biological activity.
  • Research Findings : Demonstrates higher potency in modulating NMDA receptor ion channels compared to spermidine or spermine, highlighting the role of amine density in biochemical interactions .

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) logP Key Applications Toxicity Profile
1,3-Propanediamine, N-(3-(dodecyloxy)propyl)- 52898-18-7 C₁₈H₄₀N₂O 300.53 4.84 Surfactants, emulsifiers Limited data; likely moderate hazard
N-[3-(Isodecyloxy)propyl]-1,3-propanediamine 72162-46-0 C₁₉H₄₂N₂O ~314.56 N/A Industrial processes Classified as toxic
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine 2372-82-9 C₁₈H₄₁N₃ 299.54 ~5.2* Corrosion inhibitors, lab reagents Environmental persistence
N1-(3-Methoxypropyl)-1,3-propanediamine N/A C₇H₁₈N₂O 146.23 ~1.5* Synthetic intermediates Low hazard (smaller size)

*Estimated based on structural analogs.

Research Findings and Implications

  • Structural Impact on Function: The dodecyloxy group in the target compound enhances amphiphilicity, making it suitable for interfacial applications. In contrast, alkyl-substituted analogs (e.g., CAS 2372-82-9) exhibit higher hydrophobicity, favoring uses in non-polar media . Polyamine derivatives (e.g., N,N'-bis(3-aminopropyl)-1,3-propanediamine) show enhanced biological activity due to increased amine density, underscoring the importance of functional group multiplicity in drug design .
  • Environmental and Safety Considerations :

    • Alkyl-substituted analogs (e.g., CAS 2372-82-9) are persistent in the environment, necessitating stringent disposal protocols .
    • Isodecyloxy derivatives pose higher toxicity risks, highlighting the need for substituent-specific hazard assessments .

Biological Activity

1,3-Propanediamine, N-(3-(dodecyloxy)propyl)-, commonly known as N-[3-(dodecyloxy)propyl]propane-1,3-diamine, is a compound with significant biological activity and potential applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

The molecular formula of 1,3-Propanediamine, N-(3-(dodecyloxy)propyl)- is C18H40N2OC_{18}H_{40}N_{2}O with a molar mass of 300.52 g/mol. Its predicted physical properties include:

PropertyValue
Density0.872 ± 0.06 g/cm³
Boiling Point405.7 ± 25.0 °C
pKa10.19 ± 0.10

These properties suggest that the compound has a relatively high boiling point and moderate solubility characteristics, which may influence its biological interactions and applications .

Antimicrobial Properties

Research indicates that derivatives of 1,3-propanediamine compounds exhibit notable antimicrobial activity. For instance, studies have shown that N-Boc-1,3-propanediamine can be utilized in synthesizing antibacterial agents targeting vancomycin-resistant bacteria . This highlights the potential of the dodecyloxy derivative in developing new antimicrobial therapies.

Cytotoxicity Studies

In toxicological assessments, the median lethal dose (LD50) for related compounds has been determined to be between 200 and 2000 mg/kg body weight. Observations from animal studies indicated adverse effects at lower doses, including abnormal gait and swelling in limbs, which were corroborated by histopathological findings . Such data are crucial for understanding the safety profile of this compound in potential therapeutic applications.

Case Studies

  • Antibacterial Activity : A study focused on lipophilic–vancomycin–carbohydrate conjugates demonstrated the effectiveness of propanediamine derivatives in combating resistant bacterial strains. This research underscores the relevance of structural modifications in enhancing antimicrobial efficacy .
  • Toxicological Assessment : In a detailed toxicological evaluation involving various dosages (3 mg/kg to 15 mg/kg), significant clinical signs of toxicity were observed across all treatment groups. Notably, a higher incidence of unossified metatarsals was recorded in treated groups compared to controls, indicating potential developmental toxicity .

The mechanism by which 1,3-Propanediamine derivatives exert their effects is still under investigation. However, it is hypothesized that these compounds may interact with bacterial cell membranes due to their amphiphilic nature, disrupting cellular integrity and leading to cell death.

Q & A

Q. What are the common synthetic routes for 1,3-Propanediamine, N-(3-(dodecyloxy)propyl)-, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or condensation reactions between alkyloxypropyl halides and polyamines. For example, alkylation of propane-1,3-diamine with 3-(dodecyloxy)propyl bromide under reflux in ethanol at 60–80°C for 12–24 hours yields the target molecule. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature, and stoichiometric ratios to maximize yield. Characterization via 1^1H/13^13C NMR and LC-MS is critical to confirm structural integrity .

Example Reaction Conditions Table

ReactantSolventTemperature (°C)Time (h)Yield (%)
3-(Dodecyloxy)propyl bromide + 1,3-PropanediamineEthanol701865–75

Q. What analytical methods are recommended for characterizing this compound and verifying purity?

Key techniques include:

  • NMR Spectroscopy : 1^1H/13^13C NMR to confirm amine and alkyloxy group connectivity.
  • Mass Spectrometry (LC-MS/HRMS) : To verify molecular weight (C18_{18}H41_{41}N3_3O, MW 299.54 g/mol) and detect impurities .
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1100 cm1^{-1} (C-O-C ether linkage).
  • Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210 nm for purity assessment .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address gaps in toxicological data for this compound?

Existing data gaps include acute toxicity, mutagenicity, and carcinogenicity. Recommended methodologies:

  • In Vitro Assays : Use MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity.
  • Ames Test : Evaluate mutagenic potential using Salmonella typhimurium strains TA98/TA100 .
  • Subchronic Exposure Studies : Administer doses (e.g., 50–200 mg/kg/day) to rodent models for 28 days, monitoring organ toxicity via histopathology .

Q. How can contradictory reports about skin irritation potential be resolved?

classifies the compound as a mild skin irritant, while reports no irritation. To resolve this:

  • Comparative Patch Testing : Apply 0.5% (w/v) solutions to murine skin models (e.g., BALB/c mice) and measure erythema scores over 72 hours.
  • Mechanistic Studies : Assess cytokine release (IL-1α, TNF-α) in keratinocyte cultures to evaluate inflammatory responses .

Q. What methodologies are suitable for evaluating environmental persistence and ecotoxicity?

  • Biodegradation : Conduct OECD 301F tests (closed bottle test) to measure degradation rates in aqueous systems.
  • Aquatic Toxicity :
  • Fish : 96-hour LC50_{50} tests with Danio rerio (zebrafish).
  • Daphnia : 48-hour EC50_{50} assays using Daphnia magna .
    • Bioaccumulation : Estimate log KowK_{ow} (octanol-water partition coefficient) via shake-flask method .

Q. How can thermal decomposition products be analyzed, and what hazards do they pose?

Thermal degradation studies using thermogravimetric analysis (TGA) coupled with GC-MS reveal emission of toxic NOx_x gases at temperatures >250°C. Mitigation strategies include:

  • Controlled Heating : Use nitrogen atmospheres to minimize oxidative decomposition.
  • Scrubbing Systems : Install alkaline traps (e.g., NaOH) to neutralize NOx_x during synthesis .

Q. What structural modifications enhance the compound’s efficacy in drug delivery systems?

  • Alkyl Chain Variation : Shortening the dodecyloxy group (C12) to C8–C10 improves aqueous solubility while maintaining micelle-forming capacity.
  • PEGylation : Grafting polyethylene glycol (PEG) to the amine groups reduces cytotoxicity and enhances biocompatibility.
  • Cationic Functionalization : Quaternary ammonium derivatives show improved DNA binding efficiency for gene delivery applications .

Q. How can researchers investigate interactions between this compound and biological membranes?

  • Langmuir Trough Experiments : Measure surface pressure-area isotherms to study lipid monolayer interactions.
  • Fluorescence Anisotropy : Use DPH (1,6-diphenyl-1,3,5-hexatriene) probes to assess membrane fluidity changes.
  • Molecular Dynamics Simulations : Model interactions with phospholipid bilayers (e.g., DPPC) to predict permeability .

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